molecular formula C14H11N3O4S B376709 Methyl 5-({[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}methyl)-2-furoate CAS No. 342384-88-7

Methyl 5-({[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}methyl)-2-furoate

Cat. No. B376709
CAS RN: 342384-88-7
M. Wt: 317.32g/mol
InChI Key: AVMFKGTWWBWZLN-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a pyridinyl group, an oxadiazolyl group, a thioketone, and a furoate ester. These groups are common in many bioactive molecules and pharmaceuticals .


Molecular Structure Analysis

The compound likely has a complex 3D structure due to the presence of multiple heterocyclic rings. The exact structure would depend on the specific spatial arrangement of these rings .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. For instance, the oxadiazole ring might undergo electrophilic substitution, while the furoate ester could be hydrolyzed under acidic or basic conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its functional groups and molecular structure. For instance, the presence of the furoate ester might increase its lipophilicity .

Scientific Research Applications

Neuroprotective Agents for Parkinson’s Disease

The structural similarity of the compound to 5-(4-pyridinyl)-1,2,4-triazoles, which have been studied for their neuroprotective properties, suggests potential applications in treating neurodegenerative diseases such as Parkinson’s disease . These compounds can inhibit the aggregation of alpha-synuclein, a protein whose misfolding and aggregation are associated with the pathology of Parkinson’s disease. By preventing this aggregation, compounds like Methyl 5-({[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}methyl)-2-furoate could potentially protect dopaminergic neurons and alleviate symptoms of bradykinesia.

Photoresponsive Materials for High-Density Storage

The oxadiazole and pyridinyl components of the compound are known to contribute to photoresponsive properties . This suggests that Methyl 5-({[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}methyl)-2-furoate could be used in the development of organic photochromic materials. These materials have applications in high-density storage, fluorescence switching, and bioimaging due to their ability to change color or fluorescence properties upon exposure to light.

Fluorescent Molecular Switches

The compound’s structure indicates potential use as a fluorescent molecular switch . The introduction of specific functional groups, such as the pyridinyl group, can modulate the fluorescence emission intensity. This property is valuable in creating materials that can switch between different fluorescence states under varying conditions, such as UV and visible light exposure.

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Compounds containing similar functional groups are often involved in a wide range of biological activities .

Safety and Hazards

The safety and hazards associated with the compound would depend on its specific properties and biological activity. Proper handling and disposal procedures should be followed when working with this compound .

Future Directions

Further studies could focus on elucidating the compound’s synthesis, structure, reactivity, mechanism of action, and biological activity. This could lead to the development of new pharmaceuticals or bioactive molecules .

properties

IUPAC Name

methyl 5-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanylmethyl]furan-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O4S/c1-19-13(18)11-3-2-10(20-11)8-22-14-17-16-12(21-14)9-4-6-15-7-5-9/h2-7H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVMFKGTWWBWZLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(O1)CSC2=NN=C(O2)C3=CC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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